molecular formula C14H17FN2O B7967082 3,7-Diazabicyclo[3.3.1]nonan-3-yl(3-fluorophenyl)methanone

3,7-Diazabicyclo[3.3.1]nonan-3-yl(3-fluorophenyl)methanone

Cat. No.: B7967082
M. Wt: 248.30 g/mol
InChI Key: SATRJVWBBREZCV-UHFFFAOYSA-N
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Description

3,7-Diazabicyclo[331]nonan-3-yl(3-fluorophenyl)methanone is a complex organic compound that features a bicyclic structure with nitrogen atoms at the 3 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diazabicyclo[33One common method involves the Mannich condensation reaction, where piperidones react with formaldehyde and primary amines under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under nitrogen atmosphere to prevent moisture interference .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control is crucial to maintain the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,7-Diazabicyclo[3.3.1]nonan-3-yl(3-fluorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3,7-Diazabicyclo[3.3.1]nonan-3-yl(3-fluorophenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Diazabicyclo[3.3.1]nonan-3-yl(3-fluorophenyl)methanone involves its interaction with specific molecular targets, such as AMPA receptors in the central nervous system. As a positive allosteric modulator, it enhances the receptor’s response to its natural ligand, glutamate, thereby improving synaptic transmission and cognitive functions . This modulation occurs through binding to a distinct site on the receptor, which stabilizes its active conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Diazabicyclo[3.3.1]nonan-3-yl(3-fluorophenyl)methanone is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to certain biological targets. This makes it a valuable compound for developing new therapeutic agents and studying receptor-ligand interactions .

Properties

IUPAC Name

3,7-diazabicyclo[3.3.1]nonan-3-yl-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c15-13-3-1-2-12(5-13)14(18)17-8-10-4-11(9-17)7-16-6-10/h1-3,5,10-11,16H,4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATRJVWBBREZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1CN(C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,7-Diazabicyclo[3.3.1]nonan-3-yl(3-fluorophenyl)methanone
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3,7-Diazabicyclo[3.3.1]nonan-3-yl(3-fluorophenyl)methanone
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3,7-Diazabicyclo[3.3.1]nonan-3-yl(3-fluorophenyl)methanone
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Reactant of Route 6
3,7-Diazabicyclo[3.3.1]nonan-3-yl(3-fluorophenyl)methanone

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